molecular formula C11H9N B014346 3-Phenylpyridine CAS No. 1008-88-4

3-Phenylpyridine

Cat. No.: B014346
CAS No.: 1008-88-4
M. Wt: 155.2 g/mol
InChI Key: HJKGBRPNSJADMB-UHFFFAOYSA-N
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Description

3-Phenylpyridine is an organic compound with the molecular formula C₁₁H₉N. It consists of a pyridine ring substituted with a phenyl group at the third position. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

3-Phenylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound forms complexes with gold (III), palladium (II), and platinum (II) chloride, which have been studied using nuclear magnetic resonance techniques . These interactions suggest that this compound can act as a ligand, binding to metal ions and potentially affecting enzymatic activities.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like 4-phenylpyridine have been shown to suppress UVB-induced skin inflammation by targeting specific kinases in vitro and in vivo . Although specific studies on this compound are limited, it is likely to exhibit comparable effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial. For instance, studies on similar compounds have shown that dosage plays a critical role in determining the compound’s efficacy and safety . It is essential to establish the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological activities . Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues can significantly impact its biological activity

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes. Although specific data on this compound’s subcellular localization is limited, similar compounds have been shown to localize in various cellular compartments, influencing their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpyridine can be synthesized through several methods. One common approach involves the reaction of bromobenzene with pyridine in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions in a solvent like toluene .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes involving transition metals. For example, palladium-catalyzed cross-coupling reactions between aryl halides and pyridine derivatives are widely used. These methods offer high yields and are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phenylpyridine is a valuable compound in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and coordination compounds.

    Biology: Used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Employed in the production of dyes, agrochemicals, and pharmaceuticals

Comparison with Similar Compounds

  • 2-Phenylpyridine
  • 4-Phenylpyridine
  • 2-Vinylpyridine
  • 4-Vinylpyridine

Comparison: 3-Phenylpyridine is unique due to the position of the phenyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to 2-Phenylpyridine and 4-Phenylpyridine, the meta-substitution in this compound offers distinct steric and electronic properties, making it suitable for specific applications .

Properties

IUPAC Name

3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKGBRPNSJADMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061404
Record name 3-Phenylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-88-4
Record name 3-Phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-phenyl-
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Record name 3-Phenylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyridine
Source European Chemicals Agency (ECHA)
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Record name 3-PHENYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDZ6KB7JVC
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Synthesis routes and methods I

Procedure details

Quantity
1 mmol
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0 mmol
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[Compound]
Name
dppf
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0.05 mmol
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reagent
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Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
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Yield
84

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
92

Synthesis routes and methods IV

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Three
Yield
85

Synthesis routes and methods V

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
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Yield
72

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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